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molecular formula C10H10N2O3 B8462046 3-Nitro-4-hydroxyphenyl-propionitrile CAS No. 51234-22-1

3-Nitro-4-hydroxyphenyl-propionitrile

Cat. No. B8462046
M. Wt: 206.20 g/mol
InChI Key: GGVUDMNCNFJLTF-UHFFFAOYSA-N
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Patent
US04066830

Procedure details

4-Hydroxy-phenyl-propionitrile is nitrated in glacial acetic acid with 65% strength nitric acid at 10°-15° C, in the course of 2 hours, the 3-nitro-4-hydroxyphenyl-propionitrile (melting point = 104° C) is reduced with hydrogen, using 5% strength palladium charcoal as the catalyst, in ethanol at room temperature to give 3-amino-4-hydroxyphenyl-propionitrile (melting point = 125° C) and the amine compound is acetylated in toluene with molar equivalent amounts of acetic anhydride. The 3-acetamino-4-hydroxyphenyl-propionitrile (melting point = 191°-192°) is slowly warmed to 250°-260° and then rapidly heated up to 300°. The melt is cooled to room temperature, the oil is taken up in an alkaline aqueous solution, the pH of which is adjusted to 10, and the water/oil emulsion is extracted by shaking with chloroform. The chloroform solution is separated from the aqueous phase, dried with sodium sulphate and concentrated. The pink-beige needle crystals thus obtained melt at 69°-70° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-nitro-4-hydroxyphenyl-propionitrile
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reactant
Reaction Step Two
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Reaction Step Three
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solvent
Reaction Step Four
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solvent
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Reaction Step Six

Identifiers

REACTION_CXSMILES
OC1C=CC(C(C)C#N)=CC=1.[N+]([O-])(O)=O.[N+:16]([C:19]1[CH:20]=[C:21]([CH:26]([CH3:29])[C:27]#[N:28])[CH:22]=[CH:23][C:24]=1[OH:25])([O-])=O.[H][H]>C(O)(=O)C.C(O)C.[Pd]>[NH2:16][C:19]1[CH:20]=[C:21]([CH:26]([CH3:29])[C:27]#[N:28])[CH:22]=[CH:23][C:24]=1[OH:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
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reactant
Smiles
OC1=CC=C(C=C1)C(C#N)C
Step Two
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3-nitro-4-hydroxyphenyl-propionitrile
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Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1O)C(C#N)C
Step Three
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reactant
Smiles
[H][H]
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solvent
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C(C)O
Step Six
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[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1O)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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